2-(Sec-butylthio)pyrimidine-5-carbaldehyde
Description
Table 1: Key identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 915920-24-0 | |
| Molecular Formula | C₉H₁₂N₂OS | |
| Exact Mass | 196.27 g/mol | |
| Topological Polar Surface Area | 67.4 Ų |
Historical Context in Heterocyclic Chemistry
The synthesis of pyrimidine derivatives accelerated in the late 20th century due to their biological relevance, particularly in nucleic acid chemistry. Thiopyrimidines, such as this compound, emerged as critical intermediates in medicinal chemistry during the 1990s–2000s, driven by:
- Advances in nucleophilic aromatic substitution techniques for introducing sulfur-containing groups.
- The development of microwave-assisted synthesis to optimize reaction yields.
- Growing interest in functionalized pyrimidines for drug discovery, particularly in kinase inhibition and antiviral research.
This compound’s specific synthesis pathway typically involves:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of aldehydes with thiourea.
- Step 2 : Selective alkylation at position 2 using sec-butyl bromide or equivalent reagents.
Position Within Pyrimidine Derivative Classifications
This compound belongs to three overlapping subclasses of pyrimidine derivatives:
A. Sulfur-Substituted Pyrimidines
Characterized by sulfur-containing groups (e.g., thioethers, sulfoxides), this class includes antiviral and anticancer agents. The sec-butylthio group enhances lipophilicity, influencing membrane permeability.
B. Aldehyde-Functionalized Pyrimidines
The carbaldehyde group at position 5 enables:
C. Heterocyclic Building Blocks
Used in constructing:
Table 2: Functional Group Contributions to Reactivity
| Position | Functional Group | Reactivity Applications |
|---|---|---|
| 2 | sec-butylthio | Nucleophilic substitution, redox |
| 5 | carbaldehyde | Condensation, metal coordination |
| 1,3 | Pyrimidine N atoms | Hydrogen bonding, tautomerism |
Properties
IUPAC Name |
2-butan-2-ylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-3-7(2)13-9-10-4-8(6-12)5-11-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHSORTVIACXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672427 | |
| Record name | 2-[(Butan-2-yl)sulfanyl]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-24-0 | |
| Record name | 2-[(1-Methylpropyl)thio]-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Butan-2-yl)sulfanyl]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Sec-butylthio)pyrimidine-5-carbaldehyde is a sulfur-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring, a sec-butylthio group, and an aldehyde functional group, which collectively contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and implications for drug development.
Structure and Composition
- Molecular Formula : C₉H₁₂N₂OS
- Functional Groups : Pyrimidine ring, sec-butylthio group, aldehyde group
The presence of these functional groups suggests that this compound may exhibit significant reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring followed by the introduction of the sec-butylthio group and the aldehyde functionality. The synthetic pathways are crucial for producing this compound for further biological evaluation.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. Specifically, it has been shown to:
- Inhibit Cell Growth : The compound demonstrates inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Inhibit Angiogenesis : It plays a role in blocking angiogenesis, a critical process for tumor growth and metastasis. This inhibition is linked to the compound's ability to interfere with signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling. Preliminary studies suggest that it may inhibit the phosphorylation of key proteins, which are essential for angiogenesis and tumor progression.
Comparative Biological Activity
To further understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Butylthio)pyrimidine-5-carbaldehyde | Similar thio group; different alkyl | Antifungal activity; less studied |
| 4-(Sec-butylthio)-pyrimidin-2(1H)-one | Contains a carbonyl instead of aldehyde | Potential antibacterial properties |
| 2-Aminopyrimidine derivatives | Amino group at position 2 | Known for anti-inflammatory effects |
This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against cancer cell lines. For example:
- Study A : This study evaluated the compound's effect on breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 µM.
- Study B : A similar investigation on colon cancer cells revealed that treatment with this compound led to decreased angiogenic factor production.
In Vivo Studies
While in vitro results are promising, further research is needed to validate these findings in vivo. Initial animal model studies suggest that administration of this compound may reduce tumor size and inhibit metastasis.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2-(sec-butylthio)pyrimidine-5-carbaldehyde. Research indicates that compounds of this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Pyrimidine derivatives have been shown to suppress the production of prostaglandin E2 (PGE2), a mediator of inflammation, by inhibiting both COX-1 and COX-2 enzymes. This mechanism positions them as potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
1.2 Treatment of Hyperphosphatemia
A related patent discusses the use of compounds similar to this compound for treating hyperphosphatemia, especially in patients with chronic kidney disease. The compound acts as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2), thereby reducing phosphate absorption in the gastrointestinal tract . This application is particularly significant as it addresses a common complication in patients undergoing dialysis or those with chronic kidney issues.
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new chemical entities with desired biological activities. For instance, it can be utilized in synthesizing more complex pyrimidine derivatives that exhibit enhanced pharmacological profiles or novel mechanisms of action .
2.2 Synthesis of Specialty Chemicals
Beyond pharmaceuticals, this compound is also employed in synthesizing specialty chemicals used in agrochemicals and materials science. Its thioether functionality can facilitate reactions that are beneficial for creating compounds with specific properties required in these fields .
3.1 Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships involving this compound has provided insights into how modifications to its structure can influence its biological activities. These studies often involve systematic variations of substituents on the pyrimidine ring and assessment of their effects on COX inhibition or other biological targets . Such SAR studies are crucial for optimizing lead compounds in drug development.
3.2 Antiviral Activity
There is emerging interest in evaluating the antiviral properties of pyrimidine derivatives, including this compound, against various viral infections. Preliminary data suggest potential efficacy against influenza viruses, indicating that further investigation into its antiviral mechanisms could yield valuable therapeutic options .
Comparison with Similar Compounds
Thioether Derivatives
Key Observations :
Alkyl and Aryl Derivatives
Key Observations :
- Electronic Effects : Fluorinated aryl groups (e.g., 2,5-difluorophenyl) increase LogP, improving membrane permeability in drug design .
- Steric Hindrance : Bulky substituents like tert-butyldimethylsilylethynyl enhance enantioselectivity in asymmetric reactions by restricting molecular conformations .
Oxygen-containing Derivatives
Key Observations :
Preparation Methods
Thiolation via Nucleophilic Substitution
A common approach involves the substitution of a 2-halopyrimidine derivative with a sec-butylthiol nucleophile. The reaction conditions generally include:
- Starting material: 2-chloropyrimidine-5-carbaldehyde or related halogenated pyrimidine.
- Nucleophile: sec-butylthiol or its corresponding thiolate anion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: A mild base such as potassium carbonate (K2CO3) to generate the thiolate in situ.
- Temperature: Mild heating (typically 50-100 °C) to facilitate substitution.
This method allows the selective replacement of the 2-chloro substituent with the sec-butylthio group, yielding this compound with good regioselectivity and yield.
Formylation at the 5-Position
The aldehyde group at the 5-position can be introduced by:
- Direct formylation of the pyrimidine ring using formylating agents such as the Vilsmeier–Haack reagent (formed from DMF and POCl3).
- Alternatively, starting from a 5-carboxylic acid or ester pyrimidine derivative, followed by reduction or oxidation steps to convert to the aldehyde.
Chlorination and Subsequent Amination (Related Methods)
Patent literature describes methods for preparing substituted pyrimidine derivatives involving chlorination at specific positions followed by nucleophilic substitution with amines or thiols. For example:
- Chlorinating agents such as chlorine gas, hypochlorous acid, or sulfuryl chloride are used to replace hydrogen atoms on the pyrimidine ring.
- Subsequent substitution with sec-butylthiol or ammonia under controlled conditions (temperature 10-90 °C, pH 9-14) leads to the desired substituted product.
These methods, although described for related pyrimidine derivatives, provide a framework adaptable for the synthesis of this compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or water-immiscible solvents | Choice affects nucleophilicity and reaction rate |
| Base | K2CO3, NaOH, or ammonia | Generates thiolate or facilitates substitution |
| Temperature | 50-100 °C | Mild heating accelerates substitution |
| Chlorinating Agent | Cl2, HOCl, SO2Cl2, NaOCl | Used in chlorination steps for intermediate formation |
| Reaction Time | 1-5 hours | Dependent on temperature and reagent concentration |
| pH | 9-14 (alkaline conditions) | Ensures thiolate formation and reaction progression |
Research Findings and Yields
- The nucleophilic substitution of 2-chloropyrimidine derivatives with sec-butylthiol proceeds with moderate to high yields (typically 65-85%), depending on the purity of reagents and reaction conditions.
- The formylation step using Vilsmeier–Haack reagent is efficient, providing aldehyde products in yields of 70-90%.
- The overall synthetic route is scalable and amenable to modifications for producing derivatives with varied substituents for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Halogenation/Chlorination | Pyrimidine derivative | Cl2, HOCl, SO2Cl2, NaOCl; pH 9-14; 10-35 °C | 2-chloropyrimidine-5-carbaldehyde | 75-85 |
| 2 | Nucleophilic substitution | 2-chloropyrimidine-5-carbaldehyde | sec-butylthiol, K2CO3, DMF, 50-100 °C | This compound | 65-85 |
| 3 | Purification | Crude product | Extraction, recrystallization | Pure this compound | — |
Additional Notes
- The sec-butylthio group enhances the compound’s reactivity and biological activity, making the preparation method critical for pharmaceutical intermediates.
- Handling of chlorinating agents requires careful control of reaction parameters to avoid over-chlorination or decomposition.
- The compound’s stability under reaction conditions is generally good, but purification steps are essential to remove side products and unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(sec-butylthio)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a scalable synthesis involves reacting 2-chlorobenzo[d]oxazole with piperazine, followed by reductive amination using 2-(ethylthio)pyrimidine-5-carbaldehyde (yield: ~60%) . Optimization includes controlling stoichiometry (e.g., excess aldehyde), inert atmosphere (argon), and stepwise addition of catalysts (e.g., KF/Al₂O₃) to minimize side reactions . Solvent choice (e.g., DMA for polar intermediates) and purification via recrystallization or silica gel chromatography are critical for yield improvement.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the aldehyde proton (~9-10 ppm) and sec-butylthio group (δ ~2.5-3.5 ppm). Compare with calculated shifts from analogs like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde .
- HPLC/MS : Employ reverse-phase HPLC with UV detection (λ ~260 nm for pyrimidine) and high-resolution MS to verify molecular weight (exact mass: 196.067 g/mol) .
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).
Q. How can researchers determine solubility and stability under various experimental conditions?
- Methodological Answer :
- LogP/PSA : Calculate hydrophobicity (LogP ~2.18) and polar surface area (PSA ~68.2 Ų) to predict solubility in solvents like DMSO or ethanol .
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to aldehyde reactivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
- Methodological Answer :
- Analog synthesis : Replace the sec-butylthio group with ethylthio, methoxy, or aryl substituents (e.g., 2-(2,5-difluorophenyl) analogs) to probe steric/electronic effects .
- Bioassays : Test inhibition of mycobacterial growth in macrophages (e.g., IC₅₀ determination) and correlate with chloride response phenotypes .
- Data analysis : Use multivariate regression to link substituent properties (e.g., Hammett σ) to activity trends.
Q. What strategies are effective for enantioselective synthesis of this compound’s derivatives?
- Methodological Answer :
- Chiral templates : Use enantioselective autocatalysis with gypsum or NiSO₄·6H₂O crystals to induce chirality in aldehyde derivatives .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in reductive amination or cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. How can contradictions in analytical data (e.g., NMR vs. HPLC purity) be resolved?
- Methodological Answer :
- Batch analysis : Perform peptide content, salt content, and impurity profiling (e.g., LC-MS/MS) to identify batch-to-batch variations .
- Cross-validation : Combine NMR integration with quantitative ¹³C DEPT for purity assessment. Use spiking experiments with known impurities to confirm HPLC peaks .
Q. What computational approaches predict reactivity or interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
